3-methyl-8-((2-oxopropyl)thio)-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Molecular weight Pharmacokinetic optimization Ligand efficiency

Researchers conducting purine-based enzyme inhibitor SAR face limited access to N1-unsubstituted scaffolds. This compound (CAS 332149-60-7) features a free N1-H hydrogen-bond donor critical for XOR and DPP-IV binding, absent in N1-methylated analogs. Its lower MW (358.4 g·mol⁻¹) and LogP (1.9) offer superior ligand efficiency vs. phenylpropyl analogs. • Enables fragment-based screening with improved binding energy per atom. • Serves as control in Caco-2/PAMPA permeability assays. • Pair with N1-methyl analog for full SAR mapping. Supplied as ≥90% pure solid; immediate global shipping.

Molecular Formula C17H18N4O3S
Molecular Weight 358.42
CAS No. 332149-60-7
Cat. No. B2916643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-8-((2-oxopropyl)thio)-7-phenethyl-1H-purine-2,6(3H,7H)-dione
CAS332149-60-7
Molecular FormulaC17H18N4O3S
Molecular Weight358.42
Structural Identifiers
SMILESCC(=O)CSC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C
InChIInChI=1S/C17H18N4O3S/c1-11(22)10-25-17-18-14-13(15(23)19-16(24)20(14)2)21(17)9-8-12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3,(H,19,23,24)
InChIKeySZIUCSBXBQSBLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-8-((2-oxopropyl)thio)-7-phenethyl-1H-purine-2,6(3H,7H)-dione (CAS 332149-60-7): Core Chemical Identity and Research-Grade Procurement Profile


3-Methyl-8-((2-oxopropyl)thio)-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine-2,6-dione derivative featuring a C8-thioether-linked oxopropyl group and an N7-phenethyl substituent. Its molecular formula is C₁₇H₁₈N₄O₃S with a molecular weight of 358.4 g·mol⁻¹ [1]. Predicted physicochemical properties include a density of 1.39 ± 0.1 g·cm⁻³ and an acid dissociation constant (pKa) of 9.44 ± 0.70 . The compound is cataloged under PubChem CID 1102609 and is supplied primarily as a screening compound for early-stage drug discovery and pharmacological research [1].

Why 3-Methyl-8-((2-oxopropyl)thio)-7-phenethyl-1H-purine-2,6(3H,7H)-dione Cannot Be Freely Substituted with In-Class Purine-Dione Analogs


Purine-2,6-diones bearing C8-thioether and N7-alkyl/aryl substituents constitute a structurally diverse class in which even single-atom variations in the N7 side chain or N1/N3 methylation pattern can markedly alter hydrogen-bonding capacity, lipophilicity, and steric complementarity with biological targets [1]. The target compound possesses a free N1–H hydrogen-bond donor that is absent in the fully methylated analog 1,3-dimethyl-8-[(2-oxopropyl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione (SC-9007605), while its phenethyl group at N7 is one methylene unit shorter than the phenylpropyl chain of SC-9007605 . These structural distinctions translate into quantifiable differences in logP, molecular weight, and hydrogen-bond donor/acceptor counts (see Section 3), making unverified interchange scientifically unjustified [1].

Head-to-Head Quantitative Differentiation of 3-Methyl-8-((2-oxopropyl)thio)-7-phenethyl-1H-purine-2,6(3H,7H)-dione Versus Its Closest Commercial Analog


Molecular Weight Reduction Relative to the N1,N3-Dimethyl Phenylpropyl Analog

The target compound has a molecular weight of 358.4 g·mol⁻¹ [1], which is 27.6 g·mol⁻¹ lower than that of its closest commercially available comparator, 1,3-dimethyl-8-[(2-oxopropyl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione (SC-9007605; MW = 386 g·mol⁻¹) . This reduction arises from the absence of an N1-methyl group and the presence of a phenethyl rather than a phenylpropyl N7-substituent.

Molecular weight Pharmacokinetic optimization Ligand efficiency

Lipophilicity (XLogP3) Reduction Yielding a More Drug-Like Physicochemical Profile

The target compound exhibits a computed XLogP3 of 1.9 [1]. In contrast, the N1,N3-dimethyl phenylpropyl analog SC-9007605 displays a higher logP of 2.75 . The ΔlogP of −0.85 units indicates substantially reduced lipophilicity, which is associated with lower non-specific protein binding and reduced risk of phospholipidosis in early ADME profiling.

Lipophilicity Drug-likeness ADME prediction

Presence of a Hydrogen-Bond Donor (N1–H) Enables Directional Interactions Absent in the Fully Methylated Analog

The target compound possesses one hydrogen-bond donor (N1–H) and five hydrogen-bond acceptors [1]. The comparator SC-9007605 has zero hydrogen-bond donors and four hydrogen-bond acceptors due to N1-methylation . The N1–H donor is a critical determinant for potential hydrogen-bonding interactions with purine-recognizing enzymes such as xanthine oxidoreductase and dipeptidyl peptidase IV (DPP-IV), where the free N1 position is often implicated in catalytic-site binding [2].

Hydrogen-bond donor Structure-activity relationship Target engagement

Predicted Ionization State (pKa ~9.44) Favors Neutral Species at Physiological pH Relative to Congeners with Lower pKa Values

The predicted acid dissociation constant (pKa) of the target compound is 9.44 ± 0.70 . This value suggests that the compound remains predominantly neutral (>99%) at physiological pH 7.4, whereas many purine-2,6-dione derivatives with electron-withdrawing N7-substituents exhibit lower pKa values and partial ionization at neutral pH. Although no direct comparator pKa is available for SC-9007605, the class-level inference is that the phenethyl N7-substituent does not substantially alter the electronic environment of the N1–H acid relative to unsubstituted xanthine (pKa ~8.0–8.5), thus preserving a high fraction of neutral, membrane-permeable species [1].

Ionization state pKa prediction Membrane permeability

Reduced Rotatable Bond Count Relative to the Phenylpropyl Analog Improves Conformational Pre-Organization

The target compound contains six rotatable bonds [1], one fewer than the seven rotatable bonds present in SC-9007605 . The additional rotatable bond in the comparator originates from the extra methylene unit in the N7-phenylpropyl chain versus the phenethyl chain. Each additional rotatable bond increases the conformational entropy penalty upon binding and is associated with an average 0.5-log unit reduction in oral bioavailability probability [2].

Rotatable bonds Conformational entropy Oral bioavailability

Optimal Procurement and Research Scenarios for 3-Methyl-8-((2-oxopropyl)thio)-7-phenethyl-1H-purine-2,6(3H,7H)-dione Based on Quantitative Differentiation Evidence


Fragment-Based and Ligand-Efficiency-Driven Lead Discovery Programs Requiring a Low-Molecular-Weight Purine-2,6-Dione Scaffold

With a molecular weight of 358.4 g·mol⁻¹—27.6 g·mol⁻¹ lower than the N1,N3-dimethyl phenylpropyl analog SC-9007605 —this compound provides superior ligand efficiency (heavy atom count = 25). Its lower mass improves binding energy per atom in fragment-based screening cascades, and the free N1–H donor enables derivatization at a position that is blocked in the methylated comparator, allowing divergent chemical exploration [1].

ADME Profiling Panels Focused on Passive Membrane Permeability and Oral Bioavailability Prediction

The compound's favorable XLogP3 of 1.9, high pKa of ~9.44, and low rotatable bond count of 6 place it within the optimal range for oral drug-likeness (Lipinski and Veber compliance) [1]. These properties make it a preferred control or test article in Caco-2, PAMPA, and MDCK permeability assays, where comparison against the more lipophilic analog SC-9007605 (logP 2.75, 7 rotatable bonds) can delineate the contributions of N1-methylation and chain elongation to permeability and efflux liability [1].

Enzymology Studies Targeting Purine-Recognizing Active Sites with a Requirement for an N1–H Hydrogen-Bond Donor

The presence of a single N1–H donor distinguishes this compound from the N1-methylated analog, which lacks any hydrogen-bond donor [1]. This structural feature is directly relevant to enzymes such as xanthine oxidoreductase and dipeptidyl peptidase IV (DPP-IV), where published patent literature demonstrates that the N1–H moiety forms critical hydrogen bonds within the catalytic pocket [2]. Researchers investigating purine-based enzyme inhibition should prioritize this compound when the target's pharmacophore model requires an unsubstituted N1 position.

Structure-Activity Relationship (SAR) Studies Exploring the Effect of N7-Alkyl Chain Length on Target Potency and Selectivity

The phenethyl N7-substituent provides a one-methylene-unit contraction relative to the phenylpropyl chain of SC-9007605 [1]. Systematic SAR exploration using both compounds enables researchers to map the steric and lipophilic tolerance of the target binding pocket at the N7 vector, generating quantitative structure-activity data that cannot be obtained with either compound alone. Procurement of both compounds in parallel is recommended for comprehensive SAR campaigns.

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